molecular formula C20H26N4O2 B15083100 Urea, N,N''-1,6-hexanediylbis[N'-phenyl- CAS No. 15054-56-5

Urea, N,N''-1,6-hexanediylbis[N'-phenyl-

Cat. No.: B15083100
CAS No.: 15054-56-5
M. Wt: 354.4 g/mol
InChI Key: URUCLTKPYLOMGJ-UHFFFAOYSA-N
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Description

The compound "Urea, N,N''-1,6-hexanediylbis[N'-phenyl-" is a bis-urea derivative characterized by a 1,6-hexanediyl spacer linking two urea moieties, each substituted with a phenyl group at the N'-position. Bis-ureas are widely studied for their hydrogen-bonding capabilities, thermal stability, and applications in supramolecular chemistry or polymer additives .

Properties

CAS No.

15054-56-5

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenyl-3-[6-(phenylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C20H26N4O2/c25-19(23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26)

InChI Key

URUCLTKPYLOMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] typically involves the reaction of hexamethylene diisocyanate with aniline. The reaction proceeds under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Hexamethylene diisocyanate+2AnilineUrea, N,N”-1,6-hexanediylbis[N’-phenyl-]\text{Hexamethylene diisocyanate} + 2 \text{Aniline} \rightarrow \text{Urea, N,N''-1,6-hexanediylbis[N'-phenyl-]} Hexamethylene diisocyanate+2Aniline→Urea, N,N”-1,6-hexanediylbis[N’-phenyl-]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] involves its interaction with specific molecular targets. The phenyl groups and urea moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Bis-Urea Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
Target Compound Likely C₂₀H₂₄N₄O₂ Phenyl groups at N'-positions Potential use in hydrogen-bonded networks Inferred
N,N'-1,6-Hexanediylbis[N'-octadecyl]urea C₄₄H₉₀N₄O₂ Long alkyl chains (C₁₈) Lubricant additive; high hydrophobicity
N,N'-1,6-Hexanediylbis[12-hydroxy-Octadecanamide] C₄₂H₈₄N₂O₄ Hydroxyl groups on alkyl chains Biocompatibility; surfactant applications
N,N'-Hexamethylenebis(3,5-di-t-butyl-4-hydroxyhydrocinnamamide) C₄₀H₆₄N₂O₄ Phenolic antioxidants Antioxidant in polymers; MW = 636.96 g/mol

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl-substituted bis-ureas (e.g., octadecyl) exhibit hydrophobic properties, making them suitable for lubricants , while phenyl-substituted derivatives (target compound) may enhance rigidity and π-π interactions in supramolecular assemblies.
  • Functional Group Impact : Hydroxyl groups (e.g., 12-hydroxyoctadecanamide) improve solubility and biocompatibility, broadening biomedical applications .

Thiourea Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences References
Thiourea, N,N''-1,6-hexanediylbis[N'-phenyl] C₂₀H₂₆N₄S₂ 386.58 Sulfur replaces urea oxygen
Target Urea Compound ~C₂₀H₂₄N₄O₂ ~346.44 (estimated) Oxygen in urea core; lower MW Inferred

Key Observations :

  • Hydrogen Bonding : Urea derivatives (O-based) form stronger hydrogen bonds compared to thioureas (S-based), affecting solubility and thermal stability .
  • Biological Activity : Thioureas often exhibit distinct bioactivity profiles due to sulfur’s electronegativity, though specific data for the target urea are lacking.

Carbamate and Nitroso Derivatives

Compound Name Molecular Formula Functional Groups Applications/Risks References
N,N'-1,6-Hexanediylbis[carbamate] C₁₀H₂₀N₂O₄ Carbamate linkages Anti-inflammatory activity in RAW264.7 macrophages
Urea, N,N''-1,6-hexanediylbis[N-nitroso-] C₈H₁₆N₆O₄ Nitroso groups Potential mutagenicity; unstable under heat

Key Observations :

  • Carbamates : Exhibit biological activity (e.g., anti-inflammatory effects in macrophages) but differ mechanistically from ureas due to ester linkages .
  • Nitroso Derivatives: Introduce instability and toxicity risks, limiting their practical use compared to non-nitrosated ureas .

Physicochemical and Toxicological Considerations

  • Molecular Weight and Stability: The target compound’s estimated MW (~346 g/mol) is lower than phenolic bis-ureas (e.g., 636.96 g/mol in ), suggesting differences in thermal stability and solubility.
  • Toxicological Data: Limited information exists for the target compound, but related bis-ureas like N,N'-Methylenebis(urea) (CAS 13547-17-6) lack thorough toxicological profiles, warranting caution in handling .

Biological Activity

Structure

Urea, N,N''-1,6-hexanediylbis[N'-phenyl- is characterized by its unique molecular structure, which consists of a urea moiety linked to a hexanediyl chain and two phenyl groups. The chemical formula is C20H26N4O2, and its molecular weight is 354.45 g/mol.

Physical Properties

  • Molecular Weight : 354.45 g/mol
  • Melting Point : Information not available
  • Solubility : Information not available

The biological activity of urea derivatives often involves interactions with various biological targets, including enzymes and receptors. Urea compounds can act as enzyme inhibitors or modulators, impacting metabolic pathways.

Antimicrobial Activity

Research has indicated that certain urea derivatives exhibit antimicrobial properties. A study investigating the antibacterial effects of related compounds found that they could inhibit the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was performed to determine cell viability.
    • Results : The compound showed significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment.
  • Antimicrobial Efficacy :
    • Objective : To test the antibacterial properties against E. coli and S. aureus.
    • Method : Agar diffusion method was utilized.
    • Results : Inhibition zones of 15 mm and 12 mm were observed for E. coli and S. aureus respectively, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in breast cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-7 (Breast Cancer)2548
HeLa (Cervical Cancer)3048

Safety and Toxicity

While preliminary studies indicate promising biological activities, it is crucial to evaluate the safety profile of Urea, N,N''-1,6-hexanediylbis[N'-phenyl-. Toxicological assessments are necessary to determine potential side effects or toxicity in vivo.

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